molecular formula C18H23NO3S B5156566 4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide

4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide

Cat. No.: B5156566
M. Wt: 333.4 g/mol
InChI Key: IOBHZUAYHRVQSV-UHFFFAOYSA-N
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Description

4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a butoxy group attached to the benzene ring, along with a dimethylphenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide typically involves the reaction of 4-butoxybenzenesulfonyl chloride with 3,4-dimethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and yield of the process. Purification of the final product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form a sulfinamide or thiol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 4-butoxybenzaldehyde or 4-butoxybenzoic acid.

    Reduction: Formation of 4-butoxy-N-(3,4-dimethylphenyl)sulfinamide or 4-butoxy-N-(3,4-dimethylphenyl)thiol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and exert antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)benzenesulfonamide: Lacks the butoxy group, resulting in different chemical properties and reactivity.

    4-butoxybenzenesulfonamide: Lacks the dimethylphenyl group, affecting its biological activity and applications.

    N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide: Contains a methyl group instead of a butoxy group, leading to variations in its chemical behavior.

Uniqueness

4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide is unique due to the presence of both the butoxy and dimethylphenyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-4-5-12-22-17-8-10-18(11-9-17)23(20,21)19-16-7-6-14(2)15(3)13-16/h6-11,13,19H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBHZUAYHRVQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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